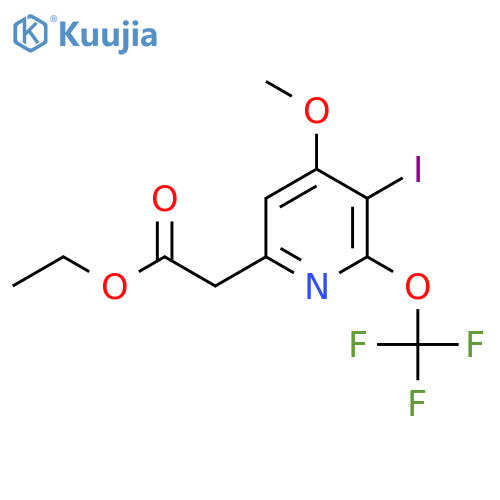

Cas no 1806199-47-2 (Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate)

1806199-47-2 structure

商品名:Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate

CAS番号:1806199-47-2

MF:C11H11F3INO4

メガワット:405.109026193619

CID:4835632

Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate

-

- インチ: 1S/C11H11F3INO4/c1-3-19-8(17)5-6-4-7(18-2)9(15)10(16-6)20-11(12,13)14/h4H,3,5H2,1-2H3

- InChIKey: KLBIQZCBVRKISG-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=C(C=C1OC)CC(=O)OCC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 329

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 57.6

Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029091380-1g |

Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate |

1806199-47-2 | 97% | 1g |

$1,445.30 | 2022-03-31 |

Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

1806199-47-2 (Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量